(5-Chloroquinolin-8-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-hydrazinylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-hydrazinylquinoline typically involves the reaction of 4,7-dichloroquinoline with hydrazine hydrate . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:
Chlorination: Starting with 4,7-dichloroquinoline, the compound is reacted with hydrazine hydrate.
Reaction Conditions: The reaction is usually performed in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of 5-Chloro-8-hydrazinylquinoline.
Industrial Production Methods
Industrial production methods for 5-Chloro-8-hydrazinylquinoline involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-hydrazinylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have enhanced biological activities or different chemical properties .
Scientific Research Applications
5-Chloro-8-hydrazinylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-8-hydrazinylquinoline involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell growth and proliferation, making it effective against certain types of bacteria and cancer cells .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
5-Chloro-8-hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a hydrazinyl group, used as an antituberculosis agent
Uniqueness
5-Chloro-8-hydrazinylquinoline is unique due to the presence of both a chlorine atom and a hydrazinyl group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
446830-53-1 |
---|---|
Molecular Formula |
C9H8ClN3 |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl)hydrazine |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-4-8(13-11)9-6(7)2-1-5-12-9/h1-5,13H,11H2 |
InChI Key |
FXMUMQNKHIVWMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.